molecular formula C25H25ClN2O3 B11648393 2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one CAS No. 361186-71-2

2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11648393
CAS No.: 361186-71-2
M. Wt: 436.9 g/mol
InChI Key: IWMBPZKTIXSHIH-UHFFFAOYSA-N
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Description

2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound with a unique structure that includes a quinazolinone core, a chlorophenoxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy group.

    Quinazolinone Formation: The final step involves the cyclization of the intermediate with a suitable amine to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chlorophenoxy and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups.

Scientific Research Applications

2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Difenoconazole: A fungicide with a similar chlorophenoxy structure.

    MCPA (2-methyl-4-chlorophenoxyacetic acid): A widely used herbicide with a chlorophenoxy group.

Uniqueness

2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one is unique due to its combination of a quinazolinone core with chlorophenoxy and methoxy groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

361186-71-2

Molecular Formula

C25H25ClN2O3

Molecular Weight

436.9 g/mol

IUPAC Name

2-[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]-3-propyl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C25H25ClN2O3/c1-3-14-28-24(27-22-7-5-4-6-21(22)25(28)29)17-8-13-23(30-2)18(15-17)16-31-20-11-9-19(26)10-12-20/h4-13,15,24,27H,3,14,16H2,1-2H3

InChI Key

IWMBPZKTIXSHIH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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